molecular formula C22H25N5O2 B11141667 [5-(4-methoxyphenyl)-1H-pyrazol-3-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

Cat. No.: B11141667
M. Wt: 391.5 g/mol
InChI Key: FMQUIEODUXKOEL-UHFFFAOYSA-N
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Description

1-[5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE is a complex organic compound that features a pyrazole ring, a piperazine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE typically involves multi-step organic reactions. One common method involves the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 2,4,6-trichlorophenyl hydrazine in ethanol containing concentrated hydrochloric acid under reflux conditions . The reaction mixture is then purified by crystallization to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrazole rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalysis. In receptor modulation, the compound may act as an agonist or antagonist, altering the receptor’s conformation and signaling pathways .

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde
  • N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide

Comparison: Compared to similar compounds, 1-[5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE exhibits unique properties due to the presence of both pyrazole and piperazine rings. This dual-ring structure enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C22H25N5O2

Molecular Weight

391.5 g/mol

IUPAC Name

[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H25N5O2/c1-29-19-7-5-17(6-8-19)20-16-21(25-24-20)22(28)27-14-12-26(13-15-27)11-9-18-4-2-3-10-23-18/h2-8,10,16H,9,11-15H2,1H3,(H,24,25)

InChI Key

FMQUIEODUXKOEL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCN(CC3)CCC4=CC=CC=N4

Origin of Product

United States

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